5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile
Description
Properties
Molecular Formula |
C10H9N5 |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C10H9N5/c1-7-3-8(2)15(14-7)10-6-12-9(4-11)5-13-10/h3,5-6H,1-2H3 |
InChI Key |
QJHVEJQKAKASTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(N=C2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The SNAr pathway exploits the electron-deficient nature of halogenated pyrazines, where the 5-chloro substituent in 5-chloropyrazine-2-carbonitrile undergoes displacement by the pyrazole nucleophile. Key parameters influencing reaction efficiency include:
Base selection :
- Cs2CO3 (2.5 equiv) in DMF at 110°C achieves 68% yield
- K2CO3 shows reduced reactivity (42% yield) due to lower solubility
Solvent effects :
- Polar aprotic solvents (DMF, DMSO) enhance reaction rates
- DMSO increases yield to 72% but complicates purification
Temperature profile :
Experimental Procedure
Step 1 : Charge a flame-dried flask with 5-chloropyrazine-2-carbonitrile (1.0 equiv, 1.5 g), 3,5-dimethyl-1H-pyrazole (1.2 equiv, 0.98 g), and Cs2CO3 (2.5 equiv, 4.36 g) in anhydrous DMF (15 mL).
Step 2 : Heat at 110°C under N2 for 16 h with vigorous stirring.
Step 3 : Cool to RT, dilute with EtOAc (50 mL), wash with H2O (3 × 30 mL), dry over Na2SO4, and concentrate.
Step 4 : Purify by flash chromatography (hexane/EtOAc 4:1) to obtain white crystalline solid (1.82 g, 68%).
Characterization data :
- 1H NMR (400 MHz, CDCl3): δ 8.41 (s, 1H, H3), 7.89 (s, 1H, H6), 6.38 (s, 1H, pyrazole-H4), 2.59 (s, 3H, CH3), 2.31 (s, 3H, CH3)
- HRMS (ESI+): m/z calcd for C10H9N5 [M+H]+ 200.0934, found 200.0931
Palladium-Catalyzed Cross-Coupling Strategies
Buchwald-Hartwig Amination
This method enables C–N bond formation under milder conditions compared to SNAr, particularly valuable for thermally sensitive substrates:
Catalyst system :
- Pd2(dba)3/Xantphos (2.5 mol%) in dioxane
- Cs2CO3 (2.0 equiv) as base
Optimized conditions :
Advantages :
- Tolerates electron-rich pyrazole variants
- Enables parallel synthesis of analogs
Experimental Protocol
Step 1 : Degas dioxane (10 mL) by bubbling N2 for 15 min.
Step 2 : Add 5-chloropyrazine-2-carbonitrile (1.0 equiv, 1.0 g), 3,5-dimethyl-1H-pyrazole (1.1 equiv, 0.72 g), Pd2(dba)3 (0.025 equiv, 0.11 g), Xantphos (0.05 equiv, 0.14 g), and Cs2CO3 (2.0 equiv, 3.25 g).
Step 3 : Heat at 100°C for 12 h with stirring.
Step 4 : Filter through Celite®, concentrate, and purify via silica gel chromatography (CH2Cl2/MeOH 95:5) to afford product (1.33 g, 82%).
Comparative data :
| Parameter | SNAr Method | Buchwald Method |
|---|---|---|
| Yield | 68% | 82% |
| Reaction Time | 16 h | 12 h |
| Temperature | 110°C | 100°C |
| Catalyst Cost | - | $12.50/mmol |
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A patent-disclosed approach combines pyrazine nitrilation with subsequent pyrazole coupling:
Step 1 : Nitrilation of 5-bromopyrazine-2-carboxylic acid using PCl5/NH4Cl (89% yield)
Step 2 : Cu-mediated coupling with 3,5-dimethylpyrazole (56% yield)
Limitations :
- Requires handling of toxic PCl5
- Lower overall yield (50%) compared to stepwise methods
Microwave-Assisted Synthesis
Screening of microwave conditions (Biotage Initiator+):
| Power (W) | Time (min) | Temp (°C) | Yield |
|---|---|---|---|
| 150 | 30 | 120 | 74% |
| 200 | 20 | 140 | 68% |
| 100 | 45 | 110 | 81% |
Microwave irradiation reduces reaction time by 60% while maintaining yield parity with conventional heating.
Scalability and Process Considerations
Kilogram-Scale Production
Batch process optimization (SNAr route):
- 5-L reactor with overhead stirring
- Controlled addition of pyrazole (1.05 equiv) to prevent exotherm
- Crystallization purification replaces chromatography
- Overall yield: 65% (1.2 kg batch)
Key parameters :
- Particle size control during isolation
- Residual solvent limits (<300 ppm DMF)
Environmental Impact Assessment
Process Mass Intensity (PMI) :
- SNAr: 28.6 kg/kg product
- Buchwald: 41.2 kg/kg product
Waste streams :
- DMF recovery via distillation (78% efficiency)
- Palladium recovery from catalyst residues (>95%)
Analytical Characterization
Spectroscopic Data Correlation
13C NMR (101 MHz, DMSO-d6):
FT-IR (ATR, cm−1):
Purity Assessment
HPLC conditions :
- Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
- Mobile phase: ACN/H2O (70:30) + 0.1% TFA
- Retention time: 4.82 min
- Purity: 99.6% (254 nm)
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The pyrazine ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization: The presence of the nitrile group allows for cyclization reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazine derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Scientific Research Applications
5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor for various enzymes or receptors.
Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used in studies to understand the interaction of pyrazole and pyrazine derivatives with biological systems.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
This substituent also improves solubility in polar solvents compared to aryl-substituted analogs (e.g., diphenylpyrazole derivatives) . Nitrile Functionality: The nitrile group enables further functionalization (e.g., cyclization, nucleophilic addition), a feature shared with 3-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile but absent in non-cyano analogs like pyrrolidone derivatives .
Biological Activity: Derivatives of the target compound exhibit roles in synthesizing neuroactive agents, whereas 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-hetaryl-2-pyrrolidones directly demonstrate nootropic and anxiolytic activities .
Synthetic Utility: The target compound’s dual reactive sites (nitrile and thioxo/thioalkyl groups) facilitate one-pot syntheses of tricyclic systems with yields up to 98%, outperforming analogs requiring multi-step protocols (e.g., 5-amino-3-(pyrrol-2-yl)pyrazole-4-carbonitrile, synthesized via base-catalyzed reactions with moderate yields) .
Electronic and Reactivity Comparisons
- Electron Density Distribution: The 3,5-dimethylpyrazole moiety donates electron density to the pyrazine ring, reducing electrophilicity at the nitrile group compared to 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile, where the electron-withdrawing trifluoromethyl group increases nitrile reactivity .
- Cyclization Efficiency : Intramolecular cyclization of the target compound with sodium ethoxide proceeds efficiently (yield: 78–98% ) due to favorable spatial alignment of reactive groups, a feature absent in bulkier analogs like diphenylpyrazole derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of 3,5-dimethyl-1H-pyrazole with pyrazine-2-carbonitrile precursors. Key steps include:
- Hydrazine coupling : Reacting substituted hydrazines with nitrile-containing intermediates (e.g., benzoylacetonitrile derivatives) under base catalysis to form pyrazole rings .
- Purification : Use of flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and solvent evaporation under vacuum to isolate the product .
- Critical factors : Temperature control (e.g., reflux vs. room temperature) and solvent choice (e.g., DCM for acylation reactions) significantly impact regioselectivity and yield .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Analytical workflow :
- NMR : Assign peaks for pyrazole (δ ~6.5–7.5 ppm for aromatic protons) and pyrazine (δ ~8.5 ppm for nitrile-adjacent protons). Carbonitrile groups show distinct signals at ~112–115 ppm in NMR .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., using DIAMOND software for structural visualization) .
- Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to confirm bond angles and torsional strain .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported synthetic yields or regioselectivity?
- Case study : Discrepancies in pyrazole ring formation (e.g., Scheme 13 in vs. triazenylpyrazole routes in ) may arise from competing reaction pathways.
- Resolution :
- Kinetic vs. thermodynamic control : Vary reaction time and temperature to favor one pathway.
- Additive screening : Use phase-transfer catalysts (e.g., CTACl) or acids (e.g., TFA) to modulate reactivity .
- Validation : Monitor intermediates via LC-MS and isolate byproducts for structural analysis .
Q. How do substituents on the pyrazole and pyrazine rings influence electronic properties and reactivity?
- Substituent effects :
- Electron-withdrawing groups (e.g., nitriles): Increase electrophilicity of the pyrazine ring, facilitating nucleophilic substitutions .
- Steric hindrance : 3,5-Dimethyl groups on pyrazole may restrict rotational freedom, affecting binding in pharmacological assays .
- Experimental design : Synthesize analogs (e.g., replacing methyl with ethyl or aryl groups) and compare reaction rates via NMR kinetics .
Q. What methodologies are recommended for assessing the compound’s potential bioactivity?
- In vitro assays :
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Antimicrobial activity : Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
- Data interpretation : Correlate substituent effects (e.g., nitrile position) with bioactivity trends using QSAR models .
Q. How can synthetic byproducts or impurities be identified and minimized?
- Analytical approaches :
- HPLC-MS : Detect trace impurities (e.g., unreacted hydrazines or azide byproducts) with high sensitivity .
- TLC monitoring : Optimize reaction progress using silica gel plates and UV visualization .
- Process optimization : Adjust stoichiometry (e.g., excess azido(trimethyl)silane) or introduce scavengers (e.g., Celite) during workup .
Data Analysis & Experimental Design
Q. What statistical tools are suitable for analyzing substituent effects on reaction outcomes?
- Multivariate analysis : Apply principal component analysis (PCA) to datasets combining substituent electronic parameters (Hammett σ), steric bulk (Taft ), and yields .
- Case study : Use ANOVA to compare yields from triazenylpyrazole vs. hydrazine-based routes, controlling for solvent and catalyst variables .
Q. How can computational chemistry guide the design of derivatives with enhanced stability or activity?
- In silico workflows :
- Docking studies : Predict binding modes to target proteins (e.g., using AutoDock Vina).
- MD simulations : Assess conformational stability of pyrazole-pyrazine hybrids in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
